Technical Whitepaper: Chemical Properties & Drug Discovery Utility of 3-Bromo-5-chloro-6-methylpyrazin-2-amine
Technical Whitepaper: Chemical Properties & Drug Discovery Utility of 3-Bromo-5-chloro-6-methylpyrazin-2-amine
The following technical guide provides an in-depth analysis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents.
Executive Summary
3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS: 1823869-32-4) is a densely functionalized pyrazine scaffold that serves as a critical intermediate in the discovery of kinase inhibitors, allosteric phosphatase inhibitors (e.g., SHP2), and GPCR ligands.
Its value in medicinal chemistry stems from its orthogonal reactivity profile . The presence of two distinct halogen atoms (bromine at C3, chlorine at C5) with significantly different bond dissociation energies allows for highly regioselective sequential cross-coupling reactions. Furthermore, the C6-methyl group acts as a "magic methyl" moiety, often improving solubility, metabolic stability, and selectivity by inducing specific conformational constraints in the final drug molecule.
This guide details the physicochemical properties, reactivity logic, and synthetic protocols necessary to utilize this scaffold effectively in drug development campaigns.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification[3][5]
| Property | Detail |
| IUPAC Name | 3-Bromo-5-chloro-6-methylpyrazin-2-amine |
| CAS Number | 1823869-32-4 |
| Molecular Formula | C₅H₅BrClN₃ |
| Molecular Weight | 222.47 g/mol |
| SMILES | Cc1c(Cl)nc(Br)c(N)n1 |
| Appearance | Off-white to pale yellow solid |
Structural Electronic Profile
The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack but generally resistant to electrophilic substitution. However, the exocyclic amine (-NH₂) at position C2 acts as a strong Electron Donating Group (EDG), pushing electron density into the ring, particularly at the ortho (C3) and para (C5) positions relative to itself (though "para" is across the ring nitrogens).
-
C3-Bromine: Positioned ortho to the amine and adjacent to a ring nitrogen. The C-Br bond is weaker than the C-Cl bond, making it the primary site for oxidative addition by palladium catalysts.
-
C5-Chlorine: Positioned para to the amine and ortho to the methyl group. The adjacent methyl group (C6) provides steric hindrance, further deactivating this position relative to C3 during metal-catalyzed couplings.
-
C6-Methyl: Provides a lipophilic handle and blocks the C6 position from metabolic oxidation (a common clearance pathway for pyrazines).
Reactivity Profile & Regioselectivity[6][7][8][9]
The core utility of this molecule lies in the ability to functionalize the C3 and C5 positions independently.
The "Orthogonal Halogen" Strategy
In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), the rate of oxidative addition follows the bond strength: C-I > C-Br > C-Cl >> C-F .
For 3-bromo-5-chloro-6-methylpyrazin-2-amine:
-
First Functionalization (C3): Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), the C3-Br bond reacts exclusively. The C5-Cl bond remains intact due to its higher bond strength and the steric shielding from the C6-methyl group.
-
Second Functionalization (C5): Once C3 is substituted, the C5-Cl bond can be activated using more specialized, electron-rich ligands (e.g., XPhos, SPhos, or Buchwald precatalysts) and higher temperatures (100-120°C).
Visualization of Reactivity Logic
Figure 1: Reactivity map detailing the independent functionalization pathways for the scaffold.
Synthetic Protocols
The following protocols are generalized based on established pyrazine chemistry and optimized for the specific electronic properties of this scaffold.
Protocol A: Regioselective Suzuki Coupling at C3
This reaction installs the primary pharmacophore (Ar¹) at the C3 position.
-
Reagents: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Conditions: Degas, heat to 80-90°C for 4-12 hours under N₂.
Step-by-Step Methodology:
-
Charge a reaction vial with the pyrazine core, boronic acid, and Na₂CO₃.
-
Add the solvent mixture (Dioxane/H₂O) and degas by bubbling nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.
-
Add the catalyst Pd(PPh₃)₄ quickly to minimize air exposure.
-
Seal and heat to 85°C. Monitor by LCMS. The C3-Br should be consumed completely before significant attack on C5-Cl occurs.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Subsequent Coupling at C5
After isolating the C3-substituted product, the C5-chlorine is functionalized. This step often requires a more active catalyst system due to the lower reactivity of the C-Cl bond and the steric hindrance from the adjacent C6-methyl.
-
Reagents: C3-substituted intermediate (1.0 eq), Boronic Acid/Ester (1.5 eq), XPhos Pd G2 (5-10 mol%), K₃PO₄ (3.0 eq).
-
Solvent: Toluene : Water (10:1) or n-Butanol.
-
Conditions: 100-110°C (microwave or conventional heating) for 2-12 hours.
Mechanistic Insight: The use of XPhos or SPhos ligands is crucial here. These bulky, electron-rich phosphines facilitate the oxidative addition of the unreactive aryl chloride.
Drug Discovery Applications
Kinase Inhibitors (ATP-Competitive)
The 2-aminopyrazine motif is a classic "hinge-binding" element.
-
Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the C2-amino group donates a hydrogen bond to the backbone carbonyl.
-
Role of C6-Methyl: The methyl group can project into the hydrophobic pocket (Gatekeeper region) or twist the molecule to induce selectivity against similar kinases.
SHP2 Allosteric Inhibitors
Recent literature highlights the use of highly substituted pyrazines in targeting the SHP2 phosphatase (PTPN11).
-
Application: The scaffold serves as a central connector, linking a hydrophilic "tunnel-binding" moiety (via C2-amine) and two hydrophobic "latch-binding" aromatic wings (via C3 and C5 couplings).
-
Advantage: The C6-methyl group restricts rotation, reducing the entropic penalty of binding to the allosteric site.
Synthetic Workflow Diagram
Figure 2: Sequential synthetic workflow for library generation.
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[1]
-
Stability: The compound is stable in solid form. In solution (DMSO/MeOH), it is stable for >24 hours, but prolonged exposure to strong acids may cause protonation of the pyrazine nitrogens, altering reactivity.
-
Safety: Classified as an irritant (Skin/Eye).[2] Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Regioselective Coupling of Dihalopyrazines
- Title: Regiocontrolled Cross-Coupling Reactions of 3,5-Dichloro-2-aminopyrazine.
- Source:Journal of Organic Chemistry.
- Context: Establishes the rule that C3 (ortho to amine) is generally more reactive in brominated variants, while C5 is activated in chlorinated variants depending on ligand choice.
-
SHP2 Inhibitor Design
-
Title: Discovery of novel allosteric SHP2 inhibitors.[3]
- Source:Journal of Medicinal Chemistry.
- Context: Describes the structural requirements for the central pyrazine ring in SHP2 inhibition.
-
-
General Pyrazine Synthesis
-
Title: Transition metal-catalyzed functionalization of pyrazines.[4]
- Source:Organic & Biomolecular Chemistry.
- Context: Comprehensive review of ligand effects on pyrazine regioselectivity.
-
-
Compound Data Source
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. CAS#:1243327-22-1 | 4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine | Chemsrc [chemsrc.com]
- 6. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
